2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide
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Overview
Description
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the hydrazine moiety, and a carboxamide group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide typically involves the condensation reaction between benzaldehyde and N-(2,4-dimethylphenyl)hydrazine-1-carboxamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its potential as an antimicrobial agent, with studies showing activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-N-phenylhydrazine-1-carboxamide: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.
N-(2,4-Dimethylphenyl)hydrazine-1-carboxamide: Lacks the benzylidene group.
Uniqueness
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is unique due to the presence of both the benzylidene and 2,4-dimethylphenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is a hydrazine derivative characterized by its unique structural features, which contribute to its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its possible applications as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The presence of the benzylidene moiety and carboxamide functional groups enhances its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research suggests that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as PARP (Poly ADP-ribose polymerase) .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have shown that they can interact with specific cellular targets involved in cancer pathways. For instance, studies on similar hydrazine derivatives indicate that they can disrupt key signaling pathways that regulate cell proliferation and survival .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides | Varies | Exhibits strong antiproliferative activity against breast cancer cells. |
N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | Varies | Demonstrated significant cytotoxicity against various cancer cell lines. |
Benzylidene-hydrazone derivatives | Varies | Known for diverse biological activities including antimicrobial effects. |
The uniqueness of this compound lies in its specific substitution pattern and functional groups that may confer distinct biological properties compared to these similar compounds .
Case Studies
Several studies have investigated the anticancer potential of hydrazine derivatives:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various hydrazine derivatives against human cancer cell lines, revealing that compounds with similar structures to this compound exhibited notable IC50 values indicating effective inhibition of cell viability .
- Mechanistic Insights : Research focused on the interaction of these compounds with cellular targets has shown potential pathways for inducing apoptosis and inhibiting tumor growth. For example, a series of hydrazine derivatives were assessed for their ability to modulate key proteins involved in the apoptotic process .
- In Vivo Studies : In vivo evaluations demonstrated that certain derivatives can significantly reduce tumor size in animal models, suggesting a promising therapeutic application for compounds like this compound .
Properties
CAS No. |
478037-99-9 |
---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17N3O/c1-12-8-9-15(13(2)10-12)18-16(20)19-17-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,18,19,20) |
InChI Key |
SNRFTNSDGKRCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NN=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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